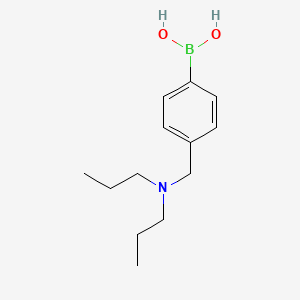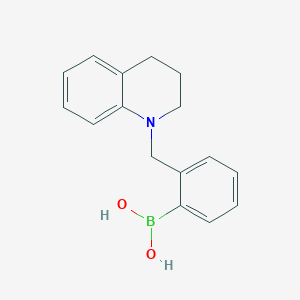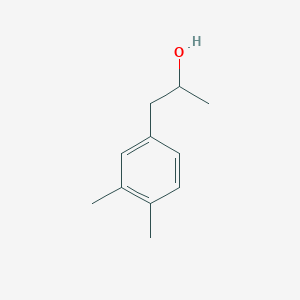
N*1*-(2-Bromo-benzyl)-N*1*-isopropyl-ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-Bromo-benzyl)-N1-isopropyl-ethane-1,2-diamine is an organic compound that features a benzyl group substituted with a bromine atom at the ortho position, an isopropyl group, and an ethane-1,2-diamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Bromo-benzyl)-N1-isopropyl-ethane-1,2-diamine typically involves the following steps:
Bromination of Benzyl Compounds: The starting material, 2-bromobenzyl bromide, can be prepared by the bromination of benzyl compounds using bromine or N-bromosuccinimide (NBS) under radical conditions.
Alkylation: The brominated benzyl compound is then reacted with isopropylamine to introduce the isopropyl group.
Formation of Ethane-1,2-diamine Backbone: The final step involves the reaction of the intermediate with ethane-1,2-diamine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of N1-(2-Bromo-benzyl)-N1-isopropyl-ethane-1,2-diamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(2-Bromo-benzyl)-N1-isopropyl-ethane-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzyl derivatives with various functional groups.
Oxidation and Reduction: Products include benzyl alcohols, aldehydes, or dehalogenated compounds.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Wissenschaftliche Forschungsanwendungen
N1-(2-Bromo-benzyl)-N1-isopropyl-ethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and oncological pathways.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including natural products and polymers.
Biological Studies: It is used in studies investigating the interaction of brominated compounds with biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N1-(2-Bromo-benzyl)-N1-isopropyl-ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the isopropyl group play crucial roles in binding to active sites, leading to inhibition or activation of biological pathways . The compound can also undergo metabolic transformations, resulting in active metabolites that exert their effects through similar mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1-(2-Chloro-benzyl)-N1-isopropyl-ethane-1,2-diamine
- N1-(2-Fluoro-benzyl)-N1-isopropyl-ethane-1,2-diamine
- N1-(2-Iodo-benzyl)-N1-isopropyl-ethane-1,2-diamine
Uniqueness
N1-(2-Bromo-benzyl)-N1-isopropyl-ethane-1,2-diamine is unique due to the presence of the bromine atom, which imparts specific reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative exhibits distinct electronic and steric properties that influence its chemical behavior and interactions with biological targets .
Eigenschaften
IUPAC Name |
N'-[(2-bromophenyl)methyl]-N'-propan-2-ylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2/c1-10(2)15(8-7-14)9-11-5-3-4-6-12(11)13/h3-6,10H,7-9,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGNDBFKCCRQIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)CC1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![B-[4-[(2,3-dihydro-1H-indol-1-yl)methyl]phenyl]-Boronic acid](/img/structure/B7867310.png)




![2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B7867352.png)







